2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Vue d'ensemble
Description
2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Japanese scientists in the early 1990s, and since then, it has been the subject of numerous studies investigating its mechanism of action, physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves its binding to sphingosine-1-phosphate (S1P) receptors, which are present on a variety of cell types, including lymphocytes, endothelial cells, and smooth muscle cells. By binding to these receptors, 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide inhibits the egress of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes and suppressing immune responses.
Biochemical and Physiological Effects
2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has a variety of biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of lymphocyte migration, and the modulation of cytokine production. 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has also been shown to have anti-inflammatory effects, reduce blood pressure, and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and long half-life. However, 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic applications in other medical conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Applications De Recherche Scientifique
2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including multiple sclerosis, organ transplantation, and cancer. In multiple sclerosis, 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In organ transplantation, 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to reduce the incidence of rejection and improve graft survival. In cancer, 2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to have anti-tumor effects in a variety of cancer types.
Propriétés
IUPAC Name |
2-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9(12-7-4-8-17-12)15-13(16)10-5-2-3-6-11(10)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRIBTPEHXVHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.